molecular formula C17H18O4 B11155504 4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate

4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate

Cat. No.: B11155504
M. Wt: 286.32 g/mol
InChI Key: BPGBDEHBHGXYDZ-UHFFFAOYSA-N
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Description

4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate is a complex organic compound with a unique structure that includes a chromen ring fused with a cyclopentane ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the chromen ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the propyl group: This step may involve alkylation reactions using propyl halides.

    Formation of the cyclopentane ring: This can be done through intramolecular cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential biological activity, making it of interest in the study of biochemical pathways and interactions.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition or activation: The compound may bind to enzymes, altering their activity.

    Receptor binding: It may interact with cellular receptors, influencing signal transduction pathways.

    Gene expression modulation: The compound could affect the expression of certain genes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate is unique due to the presence of the propyl group at the 8th position, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, interaction with biological targets, and overall functionality in various applications.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(4-oxo-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate

InChI

InChI=1S/C17H18O4/c1-3-5-11-8-14-12-6-4-7-13(12)17(19)21-16(14)9-15(11)20-10(2)18/h8-9H,3-7H2,1-2H3

InChI Key

BPGBDEHBHGXYDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)C)OC(=O)C3=C2CCC3

Origin of Product

United States

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